2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol
CAS No.: 24134-25-6
Cat. No.: VC2039396
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24134-25-6 |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.2 g/mol |
| IUPAC Name | 2-(2-aminobenzimidazol-1-yl)ethanol |
| Standard InChI | InChI=1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11) |
| Standard InChI Key | PNFIQDGURPIMQE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(N2CCO)N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CCO)N |
Introduction
Chemical Structure and Properties
2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol has a molecular formula of C9H11N3O and a molecular weight of 177.20 g/mol. The compound consists of a benzimidazole core with an amino group at the 2-position and an ethanol side chain attached to one of the nitrogen atoms in the imidazole ring.
The key chemical identifiers and properties of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-aminobenzimidazol-1-yl)ethanol |
| CAS Number | 24134-25-6 |
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.20 g/mol |
| InChI | InChI=1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11) |
| InChI Key | PNFIQDGURPIMQE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CCO)N |
The structure of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol features a planar benzimidazole system, which contributes to its ability to interact with various biological targets through π-π stacking interactions. The amino group at the 2-position can participate in hydrogen bonding as both a donor and acceptor, while the ethanol moiety provides additional hydrogen bonding capabilities and influences the compound's solubility and pharmacokinetic properties.
The presence of these functional groups makes 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The compound's structural features also contribute to its specific biological activities, which will be discussed in later sections of this review.
Synthesis and Preparation Methods
Synthetic Routes
Several synthetic approaches have been developed for the preparation of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol and related benzimidazole derivatives. The most common methods include:
Cyclization of Precursors
One of the traditional methods involves the cyclization of appropriate precursors under specific conditions. This typically includes the reaction of o-phenylenediamine with aldehydes followed by subsequent functionalization steps. The reaction of 2-aminobenzimidazole with ethylene oxide in the presence of a base, followed by treatment with hydrobromic acid to form the hydrobromide salt, is another common approach.
One-Pot Synthesis
Recent advances in synthetic methodologies have led to the development of more efficient one-pot synthesis approaches. A notable example is a visible light mediated photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles directly from o-phenylenediamines and isothiocyanates . This one-pot reaction proceeds through three steps: N-substitution of o-phenylenediamines, thiourea formation, and visible light mediated cyclodesulfurization .
This method offers several advantages, including:
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Rapid and efficient synthesis with yields up to 92% across 69 examples
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Use of less toxic solvents in aqueous media
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Elimination of photocatalysts
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Simple and practical setup (one-pot, open-flask, and ambient temperature)
Mechanistic studies, including light on/off cycles and radical inhibition experiments, have indicated that this reaction involves a radical pathway mediated by visible light .
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol typically involves similar synthetic routes but optimized for higher yields and purity. The process often employs continuous flow reactors and automated systems to ensure consistent quality. Advanced purification techniques are also utilized to enhance efficiency and product quality.
The industrial production methods aim to overcome challenges related to scalability, cost-effectiveness, and environmental impact. The optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, plays a crucial role in achieving efficient industrial production.
Chemical Reactions
2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol can participate in various chemical reactions due to its functional groups and aromatic system. Understanding these reactions is essential for developing new derivatives with enhanced properties.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the amino group. Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions can lead to the formation of corresponding imidazole derivatives with altered functional groups.
Reduction Reactions
Reduction reactions can convert 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol into different benzimidazole derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are typically employed for these transformations. The specific products formed depend on the reducing agent used and the reaction conditions.
Substitution Reactions
Nucleophilic substitution reactions can introduce various substituents on the benzimidazole ring, leading to structurally diverse derivatives. Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions for these transformations. These reactions provide a valuable means for diversifying the structure of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol and tailoring its properties for specific applications.
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced. The structure-activity relationships derived from these derivatives provide valuable insights for the design of new compounds with enhanced properties.
Biological Activities
2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol and its derivatives exhibit a wide range of biological activities, making them promising candidates for various therapeutic applications.
Anticancer Properties
Benzimidazole derivatives, including those based on 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol, have shown promising anticancer properties. Studies have demonstrated that these compounds can exhibit potent activity against various cancer cell lines, such as human lung carcinoma (A549), colorectal cancer (HT29), and glioma cell lines (U87MG).
The mechanism of anticancer action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and DNA damage. The research data suggests that specific derivatives show significant growth inhibition, suggesting potential therapeutic applications in oncology.
| Cancer Type | Cell Line | Observed Effects | Reference |
|---|---|---|---|
| Lung Cancer | A549 | Growth inhibition, induction of apoptosis | |
| Colorectal Cancer | HT29 | Cytotoxicity with variable IC50 values | |
| Glioma | U87MG | Significant antiproliferative activity |
Recent structure-activity relationship studies have focused on optimizing the anticancer properties of benzimidazole derivatives through strategic modifications of the basic scaffold. These modifications aim to enhance the binding affinity to specific molecular targets involved in cancer progression.
Antimicrobial Properties
Another significant biological activity of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol and related compounds is their antimicrobial action. Research has demonstrated that benzimidazole derivatives possess activity against a wide range of microorganisms, including bacteria, fungi, and mycobacteria.
A series of amino alcohol derivatives derived from 2-methylbenzimidazole were synthesized and evaluated for their antibacterial and antitubercular properties. The compounds were characterized using IR and NMR spectroscopy, and biological evaluations indicated promising activity against Mycobacterium tuberculosis.
The antimicrobial activity of these compounds is often attributed to their ability to interfere with microbial cell wall synthesis, DNA replication, and protein synthesis. The unique structural features of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol contribute to its specific antimicrobial properties.
Enzyme Inhibition
Research has also highlighted the potential of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol and related benzimidazole derivatives as enzyme inhibitors. These compounds can inhibit enzymes involved in cancer progression and microbial resistance, such as poly(ADP-ribose) polymerase, which plays a crucial role in DNA repair mechanisms.
The ability of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol to interact with specific enzymes makes it a valuable tool for understanding biological processes and developing targeted therapeutic approaches. The compound's structural features, particularly the amino and hydroxyl groups, contribute to its specific interactions with enzyme active sites.
Recent research has focused on developing more selective enzyme inhibitors based on the benzimidazole scaffold. These studies aim to enhance the specificity and potency of the inhibitors while minimizing off-target effects.
Mechanism of Action
The mechanism of action of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
The compound's ability to interact with various biological targets is attributed to its structural features:
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The planar benzimidazole core can engage in π-π stacking interactions with aromatic residues in proteins.
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The amino group at the 2-position can form hydrogen bonds with hydrogen bond acceptors in biological molecules.
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The ethanol moiety provides additional hydrogen bonding capabilities and influences the compound's solubility and distribution in biological systems.
These structural characteristics allow 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol to interact with various biomolecules, including nucleic acids, proteins, and lipids. The specific interactions depend on the biological context and the molecular environment.
Research suggests that 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol may exert its effects through multiple mechanisms, making it a versatile compound with diverse biological applications. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives with enhanced therapeutic properties.
Comparison with Similar Compounds
To better understand the unique properties of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol, it is instructive to compare it with structurally related compounds.
Structural Analogues
Several compounds share structural similarities with 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol, including:
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2-(1H-Benzimidazol-2-ylamino)ethanol (CAS: 57262-38-1): An isomer with a different connectivity pattern where the ethanol moiety is attached to the amino group rather than directly to the benzimidazole ring .
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Ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate (CID: 10082151): Contains an ester group instead of an alcohol, which affects its solubility and pharmacokinetic properties .
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2-(2-amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide: The hydrobromide salt form of the compound, which enhances its solubility and stability.
Comparative Properties
The structural differences between these compounds result in distinct chemical and biological properties:
| Compound | Key Structural Feature | Distinguishing Properties |
|---|---|---|
| 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol | Ethanol moiety attached to N-1 | Balanced hydrophilicity/lipophilicity, hydrogen bonding capabilities |
| 2-(1H-Benzimidazol-2-ylamino)ethanol | Ethanol moiety attached to amino group | Different hydrogen bonding pattern, altered biological interactions |
| Ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate | Ester group instead of alcohol | Increased lipophilicity, potential prodrug character |
| 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide | Hydrobromide salt form | Enhanced solubility in aqueous media, improved stability |
The specific substitution pattern in 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol contributes to its unique chemical reactivity and biological activity profile. The position of the ethanol moiety and the presence of the amino group at the 2-position create a specific three-dimensional arrangement that influences how the molecule interacts with biological targets.
Research Applications
2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol has found applications in various research fields, reflecting its versatility and significance in chemical and biological sciences.
Medicinal Chemistry
In medicinal chemistry, 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol serves as a valuable scaffold for the development of novel therapeutic agents. Its diverse biological activities make it a promising starting point for drug discovery and development.
Recent research has focused on the design and synthesis of new derivatives with enhanced properties. For instance, a study reported the design, synthesis, and evaluation of new 1H-benzo[d]imidazole derivatives, providing insights into the structure-activity relationships of these compounds . The study explored various aspects, including:
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The effect of the R1 substituent on potency
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Introduction of polar solubilizing functional groups to improve drug-like properties
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Investigation of the effect of halogen substitution on the benzo[d]imidazole and phenylacetronitrile groups
These investigations contribute to our understanding of how structural modifications affect the biological activities of benzimidazole derivatives, guiding the rational design of more potent and selective compounds.
Synthetic Chemistry
In synthetic chemistry, 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol serves as a versatile building block for the preparation of more complex molecules. Its functional groups, particularly the amino and hydroxyl groups, provide sites for further derivatization, enabling the synthesis of structurally diverse compounds.
The development of efficient synthetic methodologies for 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol and its derivatives has been a focus of research. For example, the visible light mediated photocatalyst-free synthesis approach mentioned earlier represents a significant advancement in the preparation of N-substituted 2-aminobenzimidazoles . This method's high efficiency and mild conditions make it particularly valuable for the synthesis of diverse libraries of compounds for biological screening.
Chemical Biology
In chemical biology, 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol has been used as a probe to study biological processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for investigating cellular mechanisms and pathways.
Research has utilized benzimidazole derivatives to study enzyme-inhibitor interactions, providing insights into the structural requirements for effective binding and inhibition. These studies contribute to our understanding of biological systems and help identify new therapeutic targets.
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